
4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate: is a fascinating compound with a complex structure. Let’s break it down:
- The phenyl acetate part refers to a phenyl ring (a six-membered aromatic ring) attached to an acetate group (CH₃COO⁻).
- The 2-oxodihydrofuran-3(2H)-ylidene moiety involves a furan ring (a five-membered heterocyclic ring) with a ketone group (C=O) at position 2.
Preparation Methods
Synthetic Routes: The synthesis of this compound can involve several steps, including the formation of the furan ring and subsequent functionalization. Specific synthetic routes may vary, but one approach could be:
Furan Formation: Start with a suitable precursor (e.g., an aldehyde or ketone) and cyclize it to form the furan ring.
Phenyl Acetate Attachment: Introduce the phenyl acetate group to the furan ring.
Chemical Reactions Analysis
Reactivity:
Oxidation: The ketone group in the furan ring can undergo oxidation reactions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Reduction: Reduction of the ketone group or other functional groups may be possible.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Reducing agents (e.g., NaBH₄).
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related furan derivatives and phenyl-substituted compounds.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
[4-[(Z)-(2-oxooxolan-3-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H12O4/c1-9(14)17-12-4-2-10(3-5-12)8-11-6-7-16-13(11)15/h2-5,8H,6-7H2,1H3/b11-8- |
InChI Key |
DLTVXKVOUMPSDA-FLIBITNWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/CCOC2=O |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


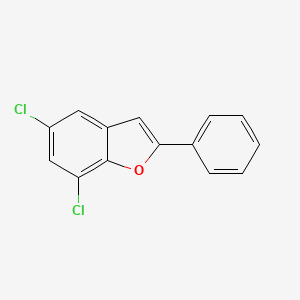
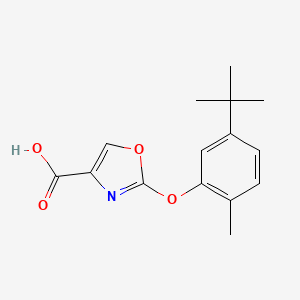
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)
![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)


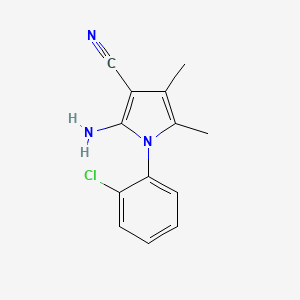

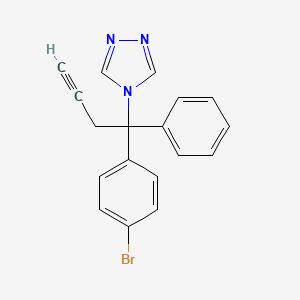
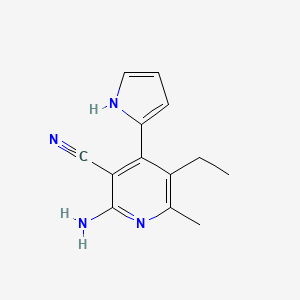
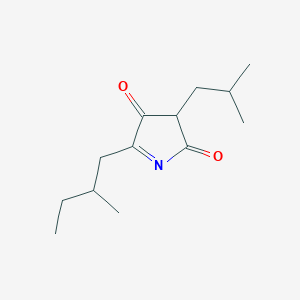
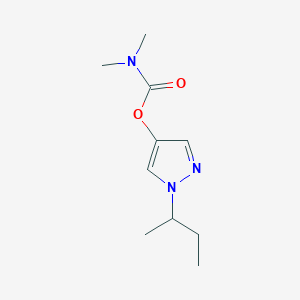
![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
